UT-155 is a selective and potent antagonist of the androgen receptor, identified for its high affinity binding to the ligand-binding domain of the androgen receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating castration-resistant prostate cancer. Its unique pharmacological profile distinguishes it from other androgen receptor antagonists, making it a subject of extensive research in both medicinal chemistry and oncology.
UT-155, with the chemical identifier 2031161-35-8, is synthesized from commercially available starting materials through a series of chemical reactions. The compound's development is part of ongoing efforts to optimize androgen receptor antagonists for better efficacy and safety profiles in clinical settings .
UT-155 is classified as a selective androgen receptor degrader (SARD), which means it not only inhibits the activity of the androgen receptor but also promotes its degradation. This dual action is particularly relevant in the context of prostate cancer treatment, where traditional antagonists may not be effective due to resistance mechanisms .
The synthesis of UT-155 involves multiple steps that include condensation and cyclization reactions, followed by functional group modifications. The initial steps focus on constructing the core structure, which is then refined to enhance selectivity and potency against the androgen receptor.
Key synthetic routes include:
Industrial production typically employs optimized conditions to maximize yield and purity, adhering to strict quality control measures to meet regulatory standards.
UT-155 features a complex molecular structure characterized by an indole backbone that is crucial for its interaction with the androgen receptor. The specific arrangement of functional groups on this backbone plays a significant role in its biological activity.
The molecular formula and structural data are essential for understanding its reactivity and interaction with biological targets. Detailed structural analyses often utilize techniques such as NMR spectroscopy to confirm the integrity and configuration of the synthesized compound .
UT-155 can undergo several types of chemical reactions, including:
Common reagents used in these reactions include:
The mechanism by which UT-155 exerts its effects involves competitive antagonism at the ligand-binding domain of the androgen receptor, coupled with promoting degradation through proteasomal pathways. This dual mechanism allows UT-155 to effectively inhibit androgen receptor signaling even in cases where traditional antagonism fails due to receptor mutations or adaptations .
Studies have shown that UT-155 requires degradation of the androgen receptor for optimal efficacy, indicating that mere competitive binding may not be sufficient for therapeutic success in resistant prostate cancer models .
UT-155 exhibits typical properties associated with small organic molecules, including solubility characteristics that are critical for its bioavailability and pharmacokinetics.
The compound's stability under physiological conditions, reactivity profiles, and interaction potentials with biological macromolecules are pivotal for its application in drug development. Analytical techniques such as mass spectrometry and chromatography are often employed to characterize these properties comprehensively .
UT-155 has a broad range of applications in scientific research:
UT-155 exhibits high-affinity binding to the AR-LBD, a critical site for competitive inhibition of endogenous androgens. Biochemical assays demonstrate a dissociation constant (Ki) of 267 nM for the AR-LBD, positioning it as a potent antagonist [4] [7]. This affinity enables UT-155 to effectively compete with dihydrotestosterone (DHT) and synthetic agonists like R1881, disrupting ligand-dependent AR activation. In cellular transactivation assays, UT-155 inhibits R1881-induced wild-type AR signaling at submicromolar concentrations (IC50 = 85 nM in HEK293 cells), surpassing enzalutamide by 6–10-fold in potency [4] [5]. This robust binding is attributed to its unique propanamide scaffold, which forms hydrophobic interactions and hydrogen bonds with residues in the AR ligand-binding pocket, including Asn705 and Thr877 [5].
Beyond the LBD, UT-155 uniquely targets the activation function-1 (AF-1) domain within the AR N-terminal region (NTD). This domain lacks conventional drug-binding pockets due to its intrinsically disordered structure, making it historically challenging to target [2] [6]. Nuclear magnetic resonance (NMR) spectroscopy and saturation-transfer difference (STD) experiments confirm direct binding of UT-155 to AF-1 (amino acids 110–485), inducing conformational changes that disrupt its transcriptional activity [2] [6]. This dual-domain targeting (LBD and AF-1) is a distinguishing feature:
Table 1: UT-155's Structural Targeting Mechanisms
Target Domain | Binding Affinity | Functional Consequence | Cellular Impact |
---|---|---|---|
Ligand-binding domain (LBD) | Ki = 267 nM | Competitive androgen displacement | Inhibition of AR nuclear translocation and DNA binding |
N-terminal domain (AF-1) | Submicromolar (NMR-confirmed) | Disruption of coactivator recruitment | Degradation of AR-FL and splice variants (e.g., AR-V7) |
Dual-domain (LBD + AF-1) | N/A | Synergistic inhibition | Pan-antagonism against wild-type/mutant AR |
UT-155's binding kinetics diverge significantly from classical AR antagonists, conferring advantages against resistant prostate cancer:
Table 2: Binding Kinetics of UT-155 vs. Classical AR Antagonists
Parameter | UT-155 | Enzalutamide | Bicalutamide |
---|---|---|---|
AR-LBD Ki | 267 nM | 36–86 nM [9] | 160 nM [9] |
Functional IC50 (R1881 blockade) | 85 nM (HEK293) | 219 nM (HEK293) [4] | >1,000 nM [9] |
Efficacy vs. AR-V7 | Degrades variant (IC50 ~1 μM) | No degradation | No degradation |
Effect on W742L Mutant | Maintains antagonism (2-fold ↓ potency) | Agonistic switch [5] | Agonistic switch |
UT-155’s mechanism involves induced protein degradation rather than mere antagonism. It enhances AR ubiquitination by E3 ligases (e.g., MDM2, CHIP) and subsequent proteasomal breakdown, reducing both wild-type and variant half-lives [3] [8]. This degradation-dependent activity explains its superior efficacy in xenograft models: UT-155 inhibits 22Rv1 tumor growth (53% regression), while enzalutamide shows no effect [5] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7